molecular formula C9H6ClNO2S2 B136558 5-(2-Pyridyl)thiophene-2-sulfonyl chloride CAS No. 151858-64-9

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

Cat. No.: B136558
CAS No.: 151858-64-9
M. Wt: 259.7 g/mol
InChI Key: OGOMWPWAEIDEOU-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S2 and a molecular weight of 259.73 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a pyridine ring attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride derivatives is in catalysis and organic synthesis. For instance, a study on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines highlighted the compound's role in facilitating selective catalytic reactions. This process offers access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation, underscoring the compound's utility in developing novel synthetic pathways (Saidi et al., 2011).

Pharmacological Research

Another application is found in pharmacological research, where derivatives of this compound are investigated for their potential therapeutic effects. A study demonstrated the synthesis and evaluation of thiophenes substituted with a 4-methanesulfonyl benzoyl moiety for anti-inflammatory activity, showcasing the compound's relevance in drug development (Pillai et al., 2003).

Material Science and Surface Chemistry

In material science, the solubilization and partitioning behavior of thiophene derivatives, including those related to this compound, in micellar solutions of anionic surfactants have been extensively studied. These studies provide insights into the interactions between organic molecules and surfactants, contributing to the development of new materials and understanding their properties in various media (Saeed et al., 2017).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 5-(2-pyridyl)thiophene. The reaction is carried out using

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMWPWAEIDEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371931
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151858-64-9
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride
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